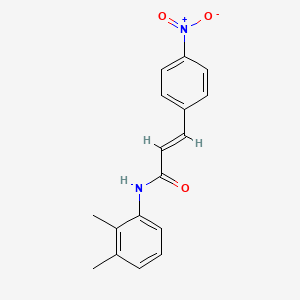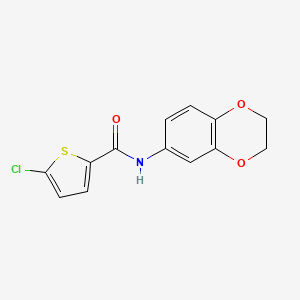![molecular formula C19H20N2O2 B5778156 N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
AMPP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, AMPP has been investigated as a potential drug candidate for the treatment of cancer, as well as other diseases such as Alzheimer's and Parkinson's. In pharmacology, AMPP has been studied for its effects on neurotransmitters and ion channels, and its potential as a therapeutic agent for neurological disorders. In biochemistry, AMPP has been used as a tool for studying protein-protein interactions and enzyme activity.
Mécanisme D'action
The mechanism of action of AMPP is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, AMPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, AMPP has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
AMPP has been shown to have a variety of biochemical and physiological effects, depending on the specific application and context. For example, in cancer research, AMPP has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. In neurology, AMPP has been shown to modulate neurotransmitter release and synaptic plasticity, potentially leading to improvements in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AMPP is its versatility, as it can be used in a variety of research applications. Additionally, AMPP is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of AMPP is its potential toxicity, which must be carefully considered when using the compound in lab experiments.
Orientations Futures
There are many potential future directions for research on AMPP. For example, further studies could investigate the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's, and Parkinson's. Additionally, research could focus on developing new synthesis methods for AMPP, or improving existing methods to increase yield and purity. Finally, studies could investigate the safety and toxicity of AMPP in greater detail, to ensure that the compound can be used safely and effectively in lab experiments and potential clinical applications.
Conclusion:
In conclusion, AMPP is a versatile chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry, make it a valuable tool for researchers. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications.
Méthodes De Synthèse
The synthesis of AMPP involves the reaction of 4-acetylaminoacetophenone with benzaldehyde, followed by the addition of methylamine and acetic anhydride. The resulting product is then purified using column chromatography. The yield of AMPP is typically around 70%.
Propriétés
IUPAC Name |
(Z)-N-[4-[acetyl(methyl)amino]phenyl]-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(13-16-7-5-4-6-8-16)19(23)20-17-9-11-18(12-10-17)21(3)15(2)22/h4-13H,1-3H3,(H,20,23)/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUURWYJELLLRSF-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)





![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)



